1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone
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Overview
Description
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and is substituted with a hydroxyethyl and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-acetylfuran with appropriate reagents under controlled conditions. For instance, the reaction of 2-acetylfuran with ethylene glycol and methylamine under acidic conditions can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simple furan derivative with antimicrobial properties.
Furfuryl alcohol: Used in the synthesis of resins and as a solvent.
Furan-2-carboxaldehyde: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-hydroxyethyl(methyl)amino]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10(4-5-11)7-8(12)9-3-2-6-13-9/h2-3,6,11H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLYULQBPLQOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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